molecular formula C18H16BrN3O3S2 B2872707 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 922055-18-3

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B2872707
CAS No.: 922055-18-3
M. Wt: 466.37
InChI Key: WABLGBMLUOAQPJ-UHFFFAOYSA-N
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Description

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzenesulfonamido Group:

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-bromo-3-methylphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in the benzenesulfonamido moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide is unique due to the specific combination of functional groups and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-12-9-13(7-8-16(12)19)20-17(23)10-14-11-26-18(21-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABLGBMLUOAQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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